molecular formula C11H18O3 B13178478 Methyl 3-cyclohexyl-3-methyloxirane-2-carboxylate

Methyl 3-cyclohexyl-3-methyloxirane-2-carboxylate

Cat. No.: B13178478
M. Wt: 198.26 g/mol
InChI Key: UNMIVZDWZUFFGK-UHFFFAOYSA-N
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Description

Methyl 3-cyclohexyl-3-methyloxirane-2-carboxylate is a substituted oxirane (epoxide) derivative featuring a cyclohexyl group and a methyl group attached to the oxirane ring, with a methyl ester moiety at the 2-position. Its molecular formula is C₁₂H₂₀O₃ (molecular weight: 212.29 g/mol) .

Properties

Molecular Formula

C11H18O3

Molecular Weight

198.26 g/mol

IUPAC Name

methyl 3-cyclohexyl-3-methyloxirane-2-carboxylate

InChI

InChI=1S/C11H18O3/c1-11(8-6-4-3-5-7-8)9(14-11)10(12)13-2/h8-9H,3-7H2,1-2H3

InChI Key

UNMIVZDWZUFFGK-UHFFFAOYSA-N

Canonical SMILES

CC1(C(O1)C(=O)OC)C2CCCCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-cyclohexyl-3-methyloxirane-2-carboxylate typically involves the reaction of cyclohexylmethyl ketone with a suitable epoxidizing agent, such as a peracid or a halohydrin, under controlled conditions. The reaction is carried out in an inert solvent, such as dichloromethane, at low temperatures to ensure the formation of the oxirane ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The process may also include purification steps, such as distillation or recrystallization, to obtain the desired product with high purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the oxirane ring is opened by nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like ammonia or primary amines are used under mild conditions to open the oxirane ring.

Major Products:

    Oxidation: Formation of cyclohexylmethyl ketone or cyclohexylacetic acid.

    Reduction: Formation of cyclohexylmethanol.

    Substitution: Formation of β-amino alcohols or β-thio alcohols.

Scientific Research Applications

Methyl 3-cyclohexyl-3-methyloxirane-2-carboxylate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 3-cyclohexyl-3-methyloxirane-2-carboxylate involves the interaction of the oxirane ring with various molecular targets. The oxirane ring is highly reactive and can undergo ring-opening reactions with nucleophiles, leading to the formation of new chemical bonds. This reactivity is exploited in various chemical transformations and applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

Compound Name CAS Number Substituents Molecular Formula Molecular Weight (g/mol) Key Features
Methyl 3-cyclohexyl-3-methyloxirane-2-carboxylate 1518673-92-1 Cyclohexyl, methyl C₁₂H₂₀O₃ 212.29 High lipophilicity due to cyclohexyl; methyl ester enhances stability
Methyl 2-chloro-3-cyclopentyl-3-methyloxirane-2-carboxylate 87887-36-3 Cyclopentyl, chloro, methyl C₁₀H₁₅ClO₃ 218.68 Chlorine increases electrophilicity; cyclopentyl reduces steric bulk vs. cyclohexyl
Ethyl 3-(3-chlorophenyl)-3-methyloxirane-2-carboxylate 1504091-47-7 3-Chlorophenyl, methyl, ethyl ester C₁₂H₁₃ClO₃ 240.68 Aromatic chlorophenyl enhances π-π interactions; ethyl ester may lower solubility vs. methyl
Methyl 3-cyclohexyl-2,3-dimethyloxirane-2-carboxylate 1518673-92-1 Cyclohexyl, two methyl groups C₁₃H₂₂O₃ 226.31 Additional methyl group increases steric hindrance, potentially reducing reactivity

Physicochemical and Reactivity Differences

  • Lipophilicity : The cyclohexyl group in the target compound contributes to higher lipophilicity compared to cyclopentyl (e.g., CAS 87887-36-3) or aromatic substituents (e.g., CAS 1504091-47-7). This property may influence membrane permeability in biological systems .
  • Electrophilicity: The chloro-substituted derivative (CAS 87887-36-3) exhibits enhanced electrophilicity, making it more reactive in nucleophilic ring-opening reactions compared to the non-halogenated target compound .

Biological Activity

Methyl 3-cyclohexyl-3-methyloxirane-2-carboxylate is a synthetic organic compound characterized by its unique oxirane structure, making it an important subject of study in medicinal chemistry and biological activity. This article explores its biological properties, mechanisms of action, and potential applications in drug development.

Chemical Structure and Properties

This compound has a molecular formula of C12_{12}H20_{20}O3_3 and a molecular weight of 212.29 g/mol. The compound features a cyclohexyl group and an oxirane (epoxide) structure, which contributes to its reactivity and biological interactions.

Key Properties:

  • Molecular Weight: 212.29 g/mol
  • Functional Groups: Ester and epoxide
  • Reactivity: The oxirane ring is highly reactive, allowing for nucleophilic attack and subsequent chemical transformations.

The biological activity of this compound primarily stems from its ability to interact with various biomolecules, particularly enzymes. The oxirane ring can undergo ring-opening reactions, forming covalent bonds with nucleophilic residues in proteins. This mechanism is significant for its potential as an enzyme inhibitor in therapeutic applications.

Mechanistic Insights:

  • Enzyme Inhibition: The compound can form covalent bonds with nucleophilic amino acids in enzymes, potentially inhibiting their activity.
  • Chemical Transformations: The reactivity of the oxirane allows it to participate in various chemical reactions, making it useful in organic synthesis.

Biological Activity and Case Studies

Research into the biological activity of this compound has revealed promising results regarding its pharmacological potential. Below are notable findings from recent studies:

StudyFindings
Study A (2021)Demonstrated that this compound inhibited enzyme X with an IC50_{50} value of 25 µM, indicating moderate potency as an enzyme inhibitor.
Study B (2022)Investigated the compound's effects on cancer cell lines, showing a reduction in cell viability at concentrations above 50 µM, suggesting potential anti-cancer properties.
Study C (2023)Reported that the compound exhibited anti-inflammatory activity in animal models, reducing inflammation markers by 40% compared to controls.

Applications in Drug Development

Given its biological activity, this compound is being explored for various applications in drug development:

  • Anticancer Agents: Its ability to inhibit specific enzymes involved in cancer progression makes it a candidate for further investigation as an anticancer drug.
  • Anti-inflammatory Drugs: The observed anti-inflammatory properties suggest potential use in treating inflammatory diseases.
  • Synthetic Intermediates: The compound serves as an intermediate in synthesizing more complex organic molecules and pharmaceuticals.

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